4,6-Diaminopyrimidine hemisulfate 1-hydrate
Description
4,6-Diaminopyrimidine hemisulfate 1-hydrate (CAS: 77709-02-5) is a pyrimidine derivative with the molecular formula C₄H₆N₄・½H₂SO₄・H₂O. It is characterized by amino groups at the 4- and 6-positions of the pyrimidine ring, a hemisulfate counterion, and a water molecule in its crystalline structure. This compound exhibits a high melting point of 243–244°C (with decomposition) , indicative of strong intermolecular interactions, likely due to hydrogen bonding from the hydrate and sulfate groups. It is commercially available in small packaging units (1 g and 5 g) at a premium price, reflecting specialized applications in pharmaceutical or materials research .
Properties
IUPAC Name |
pyrimidine-4,6-diamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*1-2H,(H4,5,6,7,8);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLIHKEUKNTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.C1=C(N=CN=C1N)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716754 | |
| Record name | Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-28-6 | |
| Record name | Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis of 4,6-diaminopyrimidine derivatives typically begins with halogenated pyrimidine precursors, such as 4,6-dichloropyrimidine or 2-amino-4-chloropyrimidine. These halogenated intermediates undergo nucleophilic substitution reactions with ammonia or amine sources to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
- Key precursor: 4,6-dichloropyrimidine, which can be synthesized from 4,6-dihydroxypyrimidine via chlorination using reagents like phosphorus oxychloride (POCl3).
- Amination step: The halogen atoms are replaced by amino groups through reaction with ammonia under controlled temperature and solvent conditions.
Preparation of 4,6-Diaminopyrimidine
A representative method involves the following steps:
- Reaction conditions: 4,6-dichloropyrimidine or 2-amino-4-chloropyrimidine is reacted with ammonia in a hydroxylated solvent such as methanol, ethanol, or other alcohols.
- Temperature range: The reaction is typically carried out between 75°C and 175°C in a closed vessel to prevent loss of volatile components like ammonia and solvent.
- Reaction time: Generally, 1 to 3.5 hours, with initial heating at a lower temperature followed by a higher temperature phase to complete substitution.
| Step | Material (Weight parts) | Conditions | Outcome |
|---|---|---|---|
| 1 | 350 parts 2-amino-4-chloropyrimidine | Mix with 560 parts methanol and 500 parts ammonia | Heat 1 hour at ~100°C, then 2.5 hours at ~150°C |
| 2 | Reaction mixture | Evaporate to dryness with warming | Residue contains crude 2,4-diaminopyrimidine hydrohalide |
| 3 | Residue | Stir with warm water, treat with activated charcoal, filter | Clear filtrate for sulfate conversion |
Conversion to Hemisulfate Salt and Crystallization
- The crude 2,4-diaminopyrimidine hydrohalide is converted to the sulfate salt by adding a concentrated sulfate source such as sodium sulfate, potassium sulfate, ammonium sulfate, or sulfuric acid.
- This results in the precipitation of 2,4-diaminopyrimidine sulfate, which is then separated by filtration.
- The sulfate salt is recrystallized from hot water (about six times the weight of the crude salt) with activated charcoal treatment to remove impurities, yielding a pure white crystalline product.
Isolation of Free Base and Hydrate Formation
- To obtain the free 2,4-diaminopyrimidine base, the sulfate salt is dissolved in water containing an equivalent amount of alkali or alkali carbonate.
- The solution is decolorized with activated charcoal and filtered.
- Evaporation to dryness followed by extraction with a suitable organic solvent (ethyl acetate is preferred) yields the free base as a white crystalline solid.
- The hemisulfate 1-hydrate form can be obtained by controlled crystallization from aqueous sulfate solutions, ensuring incorporation of one water molecule per formula unit.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4,6-dichloropyrimidine or 2-amino-4-chloropyrimidine |
| Amination reagent | Ammonia |
| Solvent | Methanol, ethanol, or other alcohols |
| Reaction temperature | 75°C to 175°C |
| Reaction time | 1 to 3.5 hours |
| Sulfate conversion agent | Concentrated sodium sulfate, potassium sulfate, ammonium sulfate, or sulfuric acid |
| Purification | Recrystallization from hot water with activated charcoal |
| Free base isolation solvent | Ethyl acetate, acetone, ether, benzene (ethyl acetate preferred) |
| Final product form | 4,6-Diaminopyrimidine hemisulfate 1-hydrate |
Research Findings and Notes
- The use of a hydroxylated solvent (e.g., methanol) facilitates the nucleophilic substitution by ammonia, improving yield and purity.
- Closed vessel reaction conditions prevent loss of ammonia and solvent, enhancing reaction efficiency.
- The sulfate salt form is preferred for purification due to its lower solubility and ease of crystallization compared to the free base.
- Activated charcoal treatment effectively removes colored impurities, resulting in a high-purity product.
- Extraction with ethyl acetate provides a convenient method to isolate the free base without decomposition.
- The hemisulfate 1-hydrate form is stable and suitable for pharmaceutical applications due to its defined hydration state.
Additional Considerations
While the main preparation route involves halopyrimidine amination and sulfate salt formation, alternative synthetic approaches may involve substitution reactions on methoxy or other substituted pyrimidines, but these are less common for the pure 4,6-diaminopyrimidine hemisulfate 1-hydrate.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminopyrimidine hemisulfate 1-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 4,6-Diaminopyrimidine hemisulfate 1-hydrate. These products are valuable in further research and industrial applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4,6-diaminopyrimidine hemisulfate 1-hydrate is C4H10N4O4S, with a molecular weight of approximately 128.13 g/mol. The compound features a pyrimidine ring with two amino groups and a hydrogen sulfate ion, contributing to its reactivity and interaction capabilities in chemical reactions.
Medicinal Chemistry
4,6-Diaminopyrimidine hemisulfate serves as a crucial precursor in the development of various pharmaceutical agents. Its derivatives have been extensively studied for their potential as inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme in bacterial growth and replication. For instance, modifications to the diaminopyrimidine core have been shown to enhance biological activity against pathogens like Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Case Study: DHFR Inhibition
- A series of (±)-6-alkyl-2,4-diaminopyrimidine-based inhibitors were synthesized and evaluated for their potency against bacterial strains. The study demonstrated that specific substitutions at the C6 position improved binding affinity and selectivity for DHFR, highlighting the importance of structural modifications in drug design .
Organic Synthesis
In organic chemistry, 4,6-diaminopyrimidine hemisulfate is employed to produce complex molecules through various synthetic routes. Its ability to participate in nucleophilic substitutions and other reactions makes it a valuable building block for synthesizing more intricate compounds .
Table 1: Synthetic Routes Utilizing 4,6-Diaminopyrimidine Hemisulfate
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Used to introduce substituents at the pyrimidine ring | 85-91 |
| Cyclization | Formation of hydroxypyrimidines from precursors | Good yield |
| Hydrogenation | Conversion to more reactive intermediates | Varies |
Genetic Research
The compound plays a role in DNA sequencing and genetic research by aiding in the understanding of genetic codes and mutations. Its derivatives are utilized as reagents in various biochemical assays that explore nucleic acid interactions .
Industrial Applications
In industry, 4,6-diaminopyrimidine hemisulfate is used in the production of specialty chemicals and materials. It has shown promise as a stabilizer in formulations involving ammonium dinitramide (ADN), where it helps mitigate degradation during thermal aging processes .
Mechanism of Action
The mechanism by which 4,6-Diaminopyrimidine hemisulfate 1-hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4,6-diaminopyrimidine hemisulfate 1-hydrate with other diaminopyridine/pyrimidine derivatives from the Kanto Chemical catalog :
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Price (JPY, 2022) |
|---|---|---|---|---|
| 2,6-Diaminopyridine | C₅H₇N₃ | 141-86-6 | 119–123 | 5,700 (100 g) |
| 3,4-Diaminopyridine | C₅H₇N₃ | 54-96-6 | 218–220 | 14,000 (5 g) |
| 4,6-Diaminopyrimidine hemisulfate 1-hydrate | C₄H₆N₄・½H₂SO₄・H₂O | 77709-02-5 | 243–244 (decomp) | 31,600 (5 g) |
| 4,6-Diaminoresorcinol dihydrochloride | C₆H₈N₂O₂・2HCl | 16523-31-2 | Not reported | 9,500 (5 g) |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | C₁₄H₁₄N₂O₆S₂ | 81-11-8 | Not reported | 6,500 (100 g) |
Key Observations:
- Thermal Stability: The target compound has a significantly higher decomposition temperature than 2,6-diaminopyridine (119–123°C) and 3,4-diaminopyridine (218–220°C), likely due to sulfate and hydrate stabilization .
- Structural Influence: The hemisulfate and hydrate moieties enhance crystallinity, as evidenced by its sharp melting point. In contrast, 4,6-diaminoresorcinol dihydrochloride lacks reported melting data, suggesting variability in stability .
- Cost: The compound’s high price (31,600 JPY for 5 g) reflects its niche applications compared to bulkier, lower-cost derivatives like 4,4'-diaminostilbene-2,2'-disulfonic acid .
Research Findings and Contrasts
- Crystallographic Behavior: Salts of 4,6-diaminopyrimidine with dicarboxylic acids exhibit diverse hydrogen-bonding networks, as shown in X-ray studies . The hemisulfate hydrate form likely adopts a similar layered structure, stabilized by sulfate-water interactions.
- Contradictions in Stability: While 4,5-diamino-2-methylpyrimidin hemi-sulphate decomposes above 280°C , the target compound degrades at 243–244°C. This discrepancy may arise from differences in counterion effects (sulfate vs. methyl groups) or crystal lattice energy.
Biological Activity
4,6-Diaminopyrimidine hemisulfate 1-hydrate is a pyrimidine derivative known for its significant biological activity, particularly in the realms of drug development and molecular biology. This compound is characterized by its unique structure, which includes two amino groups at the 4 and 6 positions of the pyrimidine ring, making it a versatile building block in medicinal chemistry.
The biological activity of 4,6-Diaminopyrimidine hemisulfate primarily arises from its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, influencing their structure and function. This interaction can lead to modulation of biochemical pathways, affecting cellular processes such as DNA replication and repair.
Applications in Drug Development
- Antimicrobial Activity : Research indicates that derivatives of 4,6-Diaminopyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth at low concentrations, demonstrating potential as antibacterial agents against pathogens like Escherichia coli .
- Cancer Therapeutics : The compound has also been explored for its anticancer properties. In vitro studies reported that pyrimidine derivatives could induce apoptosis in cancer cells and inhibit cell proliferation by arresting the cell cycle at specific phases .
- Tuberculosis Treatment : Recent investigations have considered the repurposing of pyrimidine-based compounds for treating tuberculosis. The compound's mechanism involves targeting bacterial ribosomal RNA, which is crucial for protein synthesis in Mycobacterium tuberculosis .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 4,6-Diaminopyrimidine. The results indicated an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against E. coli, suggesting significant antibacterial potential .
Case Study 2: Anticancer Activity
In a comparative study on anticancer activity, 4,6-Diaminopyrimidine derivatives showed IC50 values of approximately 0.442 μM against NSCLC (Non-Small Cell Lung Cancer) cells expressing high levels of EGFR mutations. This indicates a promising avenue for developing targeted cancer therapies .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 6.5 μg/mL | |
| Anticancer | NSCLC Cells | 0.442 μM | |
| Tuberculosis | M. tuberculosis | Not specified |
Safety Profile
In a subacute toxicity study involving healthy mice, compounds based on 4,6-Diaminopyrimidine demonstrated a favorable safety profile with minimal adverse effects at doses up to 40 mg/kg administered orally . This suggests that while exploring therapeutic applications, the safety margins are acceptable for further development.
Q & A
Q. What are the recommended synthetic routes for 4,6-diaminopyrimidine hemisulfate 1-hydrate, and how can reaction efficiency be optimized?
The compound is typically synthesized via sulfonation of 4,6-diaminopyrimidine using sulfuric acid under controlled hydration conditions. Key steps include:
- Precursor preparation : Start with 4,6-diaminopyrimidine (CAS 2434-56-2) and ensure anhydrous conditions to avoid side reactions.
- Sulfonation : React with concentrated H₂SO₄ at 60–80°C for 4–6 hours, followed by neutralization with NaOH to isolate the hemisulfate salt.
- Hydration : Recrystallize from water to obtain the monohydrate form.
Optimization involves monitoring pH, temperature, and stoichiometry using techniques like HPLC or TLC to track intermediate formation .
Q. What analytical methods are most reliable for characterizing purity and structural integrity?
- FT-IR Spectroscopy : Identify functional groups (e.g., –NH₂ at ~3300 cm⁻¹, sulfate vibrations at ~1100 cm⁻¹) .
- Raman Spectroscopy : Confirm sulfate and pyrimidine ring vibrations (e.g., symmetric S–O stretching at 980 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (expected: C 27.27%, H 4.57%, N 31.81%, S 9.09%) .
- X-ray Diffraction (SC-XRD) : Resolve crystal structure, including hydrogen bonding between water molecules and sulfate groups .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiviral activity of 4,6-diaminopyrimidine derivatives?
- Derivatization : Synthesize organotin polymers by reacting 4,6-diaminopyrimidine with dibutyltin dichloride. Test against viruses like HSV-1 or vaccinia in cell cultures .
- Dose-Response Assays : Use plaque reduction assays to determine IC₅₀ values. For example, the dibutyltin derivative of 4,6-diamino-2-mercaptopyrimidine showed 20% inhibition of vaccinia at 50 µM .
- Mechanistic Studies : Employ fluorescence-based DNA incorporation assays to test if derivatives act as nucleoside analogs, disrupting viral replication .
Q. How do structural modifications impact biological activity, and how can contradictions in data be resolved?
- Comparative Studies : Modify substituents (e.g., –SH, –OCH₃) and compare antiviral efficacy. For instance, 4,6-diamino-2-mercaptopyrimidine derivatives show lower activity than non-thiolated analogs, possibly due to steric hindrance .
- Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., charge distribution on the pyrimidine ring) and predict binding affinity to viral enzymes .
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., qPCR for viral load vs. cytotoxicity assays) to rule out false positives .
Q. What role does 4,6-diaminopyrimidine hemisulfate play in dual-acting pharmaceuticals, such as PDE4 inhibitors?
- Targeted Synthesis : Design 4,6-diaminopyrimidine derivatives with dual M3 antagonist-PDE4 inhibitor activity. Introduce hydrophobic groups (e.g., aryl rings) to enhance binding to PDE4 catalytic sites .
- In Silico Screening : Use molecular docking to prioritize derivatives with high affinity for both targets. Validate via cAMP assays in smooth muscle cells .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
